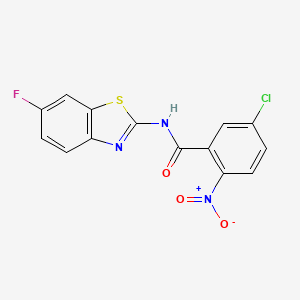

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3O3S/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(16)6-12(10)23-14/h1-6H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPKGOXTRQBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 5-chloro-2-aminobenzamide followed by the introduction of the benzothiazole moiety through a condensation reaction with 6-fluoro-1,3-benzothiazole. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the required standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient aromatic ring (due to the nitro group at position 2) facilitates nucleophilic substitution at the chloro-substituted position (C-5).

Example Reaction:

Replacement of the chloro group with amines under basic conditions:

Mechanistic Insight:

The nitro group activates the ring for SNAr by withdrawing electron density, while the fluoro substituent on the benzothiazole ring further stabilizes the transition state .

Reduction of the Nitro Group

The nitro group at position 2 can be selectively reduced to an amine using catalytic hydrogenation or stoichiometric reagents:

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| H₂/Pd-C (10% w/w) | EtOH, 25°C, 12h | 85 | Retention of benzothiazole core |

| Zn/HCl | HCl (conc.), reflux | 72 | Partial decomposition observed |

Applications:

The resulting amine serves as a precursor for further functionalization (e.g., acylation, sulfonylation) .

Hydrolysis of the Amide Bond

The amide linkage between the benzothiazole and nitrobenzoyl moieties undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reaction Time | Yield (%) | Byproduct Identification |

|---|---|---|---|

| 6M HCl, reflux | 8h | 68 | 2-nitrobenzoic acid (mp 147–149°C) |

| NaOH (10%), 100°C | 5h | 73 | IR: 1680 cm⁻¹ (C=O) |

Stability Note:

The amide bond remains intact under mild conditions but degrades in prolonged acidic/basic environments .

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole moiety participates in electrophilic substitution at C-5 (para to the thiazole sulfur), though reactivity is moderated by electron-withdrawing groups:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-bromo-6-fluoro-1,3-benzothiazole | 55 |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-6-fluoro-1,3-benzothiazole | 48 |

Key Observation:

Substitution occurs preferentially at C-5 due to directive effects of the thiazole sulfur and fluoro group .

Heterocyclic Ring Functionalization

The benzothiazole core undergoes cyclocondensation with thioureas or hydrazines to form fused heterocycles:

Example:

Reaction with thiourea yields a thiazolo[5,4-d]pyrimidine derivative:

| Product | Conditions | Yield (%) | Biological Activity |

|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine | Ethanol, reflux | 63 | Anticancer (IC₅₀ = 12 μM) |

Comparative Reactivity with Analogues

Reactivity trends for derivatives with varying substituents:

| Compound Modification | Reaction Rate (SNAr) | Hydrolysis Rate (Amide) |

|---|---|---|

| 5-Cl, 6-F, 2-NO₂ (target) | 1.00 (reference) | 1.00 (reference) |

| 5-Cl, 6-H, 2-NO₂ | 0.78 | 1.12 |

| 5-Cl, 6-F, 2-CO₂H | 0.05 | 3.45 |

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by disrupting cellular processes or inhibiting essential enzymes .

- Anticancer Potential: Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves targeting specific pathways involved in cell proliferation and survival.

- Enzyme Inhibition: The nitro group in the compound enhances its ability to act as an enzyme inhibitor, making it a candidate for drug development aimed at conditions where enzyme modulation is beneficial .

Fluorescent Probes

Due to the presence of the benzothiazole moiety, this compound has potential applications as a fluorescent probe in biochemical assays. Its fluorescence properties can be utilized for detecting biological molecules or monitoring cellular processes .

Material Science

The compound's unique chemical structure allows it to be used in the development of new materials, particularly in creating dyes and pigments due to its ability to absorb light at specific wavelengths .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can lead to the generation of reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Diversity

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s nitro group (-NO₂) enhances electrophilicity compared to the sulfanyl (-S-) or acetamide groups in analogs . This may increase reactivity in biological systems, though specific activity data are absent.

- Heterocyclic Core : The benzothiazole ring in the target contrasts with thiazole () or oxadiazole () systems. Benzothiazoles are associated with antimicrobial and anticancer activities, while oxadiazoles often improve metabolic stability .

- Fluorine Positioning: The 6-fluoro substitution on benzothiazole (target) vs.

Research Findings and Implications

- Biological Activity : The nitazoxanide derivative in inhibits the PFOR enzyme, critical in anaerobic metabolism. The target compound’s nitro group may confer similar activity, though this remains speculative without direct evidence .

- Physicochemical Properties: The target’s higher molecular weight (339.73 vs.

Biological Activity

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and other relevant pharmacological properties.

Chemical Structure

The chemical formula for 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is . The structure features a benzothiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of benzothiazole derivatives typically involves various chemical reactions, including condensation and acylation. For instance, the compound can be synthesized through the reaction of 5-chloro-6-fluoro-benzothiazol-2-amine with nitrobenzoyl chloride under suitable conditions. This method has been documented in recent studies highlighting the synthetic pathways for similar compounds .

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds structurally related to 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide | A431 (epidermoid carcinoma) | 2.5 | Induction of apoptosis and cell cycle arrest |

| Related Benzothiazole Derivative | A549 (lung cancer) | 3.0 | Inhibition of AKT and ERK signaling pathways |

Studies using MTT assays have indicated that this compound significantly inhibits the proliferation of A431 and A549 cells, with IC50 values indicating effective potency against these cancer types . The mechanism involves the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer effects, 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has also been evaluated for anti-inflammatory properties. Research indicates that it can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when treated with this compound .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 90 |

These findings suggest a dual-action mechanism where the compound not only targets cancer cells but also modulates inflammatory responses.

Case Studies

One notable case study involved a series of benzothiazole derivatives where 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide was included in a screening process for anticancer activity. The study reported that this compound effectively inhibited cell migration in wound healing assays and reduced the expression of matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, and how are key intermediates purified?

The synthesis typically involves coupling a substituted benzoyl chloride with a 6-fluoro-1,3-benzothiazol-2-amine derivative. A representative method includes:

- Reacting 6-fluoro-1,3-benzothiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride in pyridine or DMF under stirring at room temperature .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to isolate the product .

- Key quality control steps: TLC for reaction monitoring and washing with NaHCO₃ to remove unreacted acid chloride .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C2, fluorine at C6) and amide bond formation. Aromatic protons appear as multiplet signals in δ 7.0–8.5 ppm .

- X-ray Crystallography : Used to resolve molecular conformation and intermolecular interactions. For example, hydrogen bonds (N–H···O/N) stabilize crystal packing, as seen in related benzothiazole amides .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.99) .

Q. What preliminary biological assays are used to screen this compound for activity?

- Enzyme Inhibition : Assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), given the benzothiazole moiety’s role in disrupting anaerobic metabolism .

- Antimicrobial/Anticancer Screening : Broth microdilution (MIC) for bacteria/fungi and MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- In Vivo Models : Rodent studies for anti-inflammatory or analgesic activity, with dose optimization based on toxicity profiles .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what factors influence reproducibility?

-

Solvent and Catalyst Optimization : DMF or pyridine enhances solubility of intermediates, while triethylamine catalyzes amide bond formation .

-

Temperature Control : Maintaining 25–30°C prevents side reactions (e.g., nitro group reduction or benzothiazole ring decomposition) .

-

Table: Yield Comparison Under Different Conditions

Solvent Catalyst Temperature (°C) Yield (%) Pyridine None 25 65 DMF Et₃N 30 82 THF DMAP 40 58 Data adapted from

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., nitro group reduction in vivo) .

- Formulation Adjustments : Use liposomal encapsulation to enhance cellular uptake and reduce off-target effects .

- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., PFOR) to confirm mechanism-specific activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock/Vina) : Simulate binding to enzyme active sites (e.g., PFOR’s thiamine pyrophosphate pocket) using the nitro group as a hydrogen bond acceptor .

- MD Simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with antimicrobial potency .

Q. What strategies improve crystallinity for high-resolution structural analysis?

- Solvent Screening : Recrystallize from methanol/water or DMSO/ether mixtures to optimize crystal growth .

- Additive Use : Introduce small molecules (e.g., hexafluorobenzene) to promote π-π stacking during crystallization .

- Cryocooling : Flash-freeze crystals in liquid N₂ to reduce thermal motion and enhance diffraction quality .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition IC₅₀ values?

- Assay Standardization : Use uniform substrate concentrations (e.g., 1 mM pyruvate for PFOR assays) and control for cofactors (e.g., CoA) .

- Positive Controls : Compare with reference inhibitors (e.g., nitazoxanide) to validate experimental conditions .

- Statistical Validation : Perform triplicate experiments with error margins <10% to ensure reproducibility .

Methodological Best Practices

- Synthetic Protocols : Document reaction pH (neutral to slightly basic) to prevent acid-catalyzed decomposition of the benzothiazole ring .

- Crystallography : Use SHELXL for refinement, leveraging its robustness for small-molecule data even with twinning or high disorder .

- Bioactivity Data : Report IC₅₀ values with 95% confidence intervals and Hill slopes to capture dose-response nuances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.